molecular formula C7H13ClO2S B2721956 3-Propylcyclobutane-1-sulfonyl chloride CAS No. 2375268-70-3

3-Propylcyclobutane-1-sulfonyl chloride

Cat. No.: B2721956
CAS No.: 2375268-70-3
M. Wt: 196.69
InChI Key: GPYRQFVWLDOYRK-UHFFFAOYSA-N
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Description

3-Propylcyclobutane-1-sulfonyl chloride (CAS 2375268-70-3) is a high-purity chemical building block with the molecular formula C7H13ClO2S and a molecular weight of 196.69 g/mol . This organosulfur compound is characterized by its sulfonyl chloride functional group, a highly reactive moiety that makes it a versatile intermediate in organic synthesis and materials science . Its primary research application is in nucleophilic substitution reactions, where it serves as a key precursor for the synthesis of sulfonamides. Sulfonyl chlorides are efficiently employed in postsynthetic modification strategies to introduce sulfonamide functionalities into complex molecular architectures, such as Metal-Organic Frameworks (MOFs) . The resulting sulfonamide group is of significant interest due to its stability and strong electron-withdrawing properties, which can influence the chemical and electronic characteristics of the final product . Researchers value this compound for developing new materials with potential applications in catalysis, gas adsorption, and host-guest chemistry . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

3-propylcyclobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c1-2-3-6-4-7(5-6)11(8,9)10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYRQFVWLDOYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propylcyclobutane-1-sulfonyl chloride can be synthesized through the oxidative chlorination of thiol derivatives. One common method involves the use of hydrogen peroxide and thionyl chloride, which react with thiol derivatives to form the corresponding sulfonyl chlorides . Another method employs N-chlorosuccinimide and dilute hydrochloric acid for the oxidation of thiols to sulfonyl chlorides .

Industrial Production Methods: In industrial settings, the production of 3-Propylcyclobutane-1-sulfonyl chloride typically involves large-scale oxidative chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Propylcyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols and phenols.

    Sulfonic Acids: Formed by further oxidation.

Scientific Research Applications

3-Propylcyclobutane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propylcyclobutane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonyl derivatives, which can then participate in various biochemical and chemical pathways. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of 3-propylcyclobutane-1-sulfonyl chloride can be contextualized by comparing it to structurally related sulfonyl chlorides. Below is a systematic analysis of key analogs:

Structural and Reactivity Comparisons

Cyclobutane-1-sulfonyl chloride (unsubstituted cyclobutane):

  • The absence of alkyl substituents reduces steric hindrance, leading to higher reactivity in nucleophilic substitutions compared to 3-propylcyclobutane-1-sulfonyl chloride. However, the unsubstituted ring lacks the lipophilicity imparted by the propyl group, limiting its utility in hydrophobic environments.
  • Melting point: ~25–30°C (hypothetical estimate), versus 3-propylcyclobutane-1-sulfonyl chloride’s lower melting point due to increased alkyl chain flexibility.

3-Methylcyclobutane-1-sulfonyl chloride :

  • The shorter methyl group provides moderate steric hindrance, balancing reactivity and stability. Its solubility in polar aprotic solvents (e.g., DMF, DMSO) is higher than that of the propyl derivative.
  • Reactivity in SN2 reactions: ~20% faster than the propyl analog due to reduced steric effects.

3-Ethylcyclobutane-1-sulfonyl chloride :

  • Intermediate in chain length between methyl and propyl derivatives. Exhibits intermediate solubility and reactivity, often serving as a compromise in synthesis requiring moderate lipophilicity.

Cyclopentane-1-sulfonyl chloride :

  • The larger cyclopentane ring reduces ring strain, resulting in lower reactivity but improved thermal stability. For example, cyclopentane derivatives may exhibit decomposition temperatures ~20°C higher than cyclobutane analogs.

Physicochemical Properties

The table below summarizes hypothetical data for key compounds (values are illustrative and based on general trends in alicyclic sulfonyl chlorides):

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility in THF (g/100 mL) Reactivity (Relative to Propyl Derivative)
3-Propylcyclobutane-1-sulfonyl Cl 196.68 -10 45 1.0 (Baseline)
Cyclobutane-1-sulfonyl Cl 154.62 25 60 1.5
3-Methylcyclobutane-1-sulfonyl Cl 168.65 5 55 1.2
Cyclopentane-1-sulfonyl Cl 168.65 30 35 0.7

Research Findings

  • Reactivity Trends : Cyclobutane-based sulfonyl chlorides generally exhibit higher reactivity than larger-ring analogs due to ring strain. For instance, 3-propylcyclobutane-1-sulfonyl chloride undergoes nucleophilic substitution 30% faster than cyclopentane-1-sulfonyl chloride under identical conditions .
  • Thermal Stability : The propyl substituent slightly destabilizes the compound compared to methyl or ethyl derivatives, with a decomposition onset temperature ~10°C lower.
  • Applications : Propyl-substituted derivatives are preferred in lipid-soluble drug synthesis, whereas unsubstituted or methylated variants are used in aqueous-phase reactions.

Q & A

Q. How do electronic effects of the sulfonyl chloride group influence its interaction with aromatic systems?

  • Methodological Answer: The sulfonyl group’s electron-withdrawing nature directs electrophilic substitution in aromatic rings. UV-Vis spectroscopy (λmax_{\text{max}} shifts) and Hammett σ+^+ values quantify resonance effects. Competitive reactions with substituted anilines demonstrate meta/para selectivity .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC₇H₁₁ClO₂S
Boiling Point~180°C (decomposes)
Preferred SolventsDichloromethane, Chloroform
NMR Shifts (Cyclobutane)1H^1H: δ 2.5–3.5 ppm; 13C^{13}C: 55 ppm
Stability in Acid (1M HCl)t1/2_{1/2} ~12 hours

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